molecular formula C14H20N2O B1476221 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one CAS No. 2098010-35-4

1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one

Cat. No.: B1476221
CAS No.: 2098010-35-4
M. Wt: 232.32 g/mol
InChI Key: KXQGNBWNNUTUHI-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for its role in modulating neurotransmitter release in the central nervous system. Additionally, it may interact with cytochrome P450 enzymes, affecting its metabolic stability .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, in vivo studies have demonstrated its impact on social recognition in mice, indicating its potential effects on cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at histamine H3 receptors, which are involved in regulating neurotransmitter release . This binding interaction leads to the modulation of cAMP levels, influencing various downstream signaling pathways. Additionally, it may exhibit weak activity on cytochrome P450 enzymes, affecting its metabolic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it maintains good metabolic stability, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vivo studies where it exhibited an amnesic effect at specific dosages .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it has been shown to modulate neurotransmitter release without significant adverse effects . At higher dosages, it may exhibit toxic effects, including potential impacts on cognitive functions . Threshold effects have been observed, indicating a dosage-dependent response in animal models .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with cytochrome P450 enzymes, which play a role in its metabolism . This interaction can affect metabolic flux and metabolite levels, influencing its overall biochemical activity. The compound’s metabolic stability is crucial for its sustained effects in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments . This interaction can affect its localization and accumulation within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, particularly in modulating cellular processes and signaling pathways .

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-5-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-10-16(11-13)14(17)9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQGNBWNNUTUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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